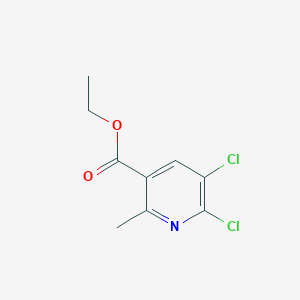
Ethyl 5,6-dichloro-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6-dichloro-2-methylnicotinate is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms at the 5 and 6 positions, a methyl group at the 2 position, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-dichloro-2-methylnicotinate typically involves the chlorination of 2-methylnicotinic acid followed by esterification. One common method includes the reaction of 2-methylnicotinic acid with thionyl chloride to introduce the chlorine atoms at the 5 and 6 positions. The resulting 5,6-dichloro-2-methylnicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and esterification steps, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,6-dichloro-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with potential biological activity.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Ethyl 5,6-dichloro-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 5,6-dichloro-2-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4,6-dichloro-2-methylnicotinate
- Methyl 4,6-dichloro-2-methylnicotinate
- 4,6-Dichloro-2-methylnicotinaldehyde
- 4,6-Dichloro-2-methylnicotinonitrile
Uniqueness
Ethyl 5,6-dichloro-2-methylnicotinate is unique due to the specific positioning of the chlorine atoms and the ethyl ester group. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For instance, the 5,6-dichloro substitution pattern may confer different biological activities and chemical stability compared to the 4,6-dichloro derivatives .
Propriétés
Numéro CAS |
919354-65-7 |
|---|---|
Formule moléculaire |
C9H9Cl2NO2 |
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
ethyl 5,6-dichloro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-7(10)8(11)12-5(6)2/h4H,3H2,1-2H3 |
Clé InChI |
KMIKFCATUXBTKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(N=C1C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


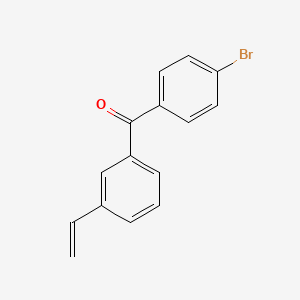
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)
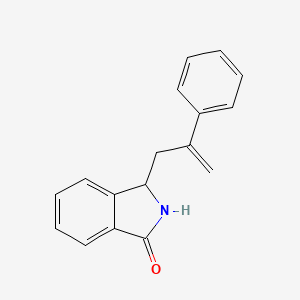
![(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)
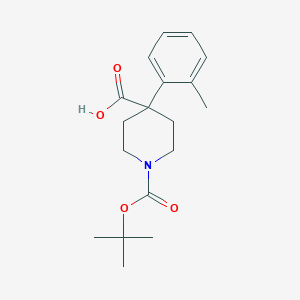
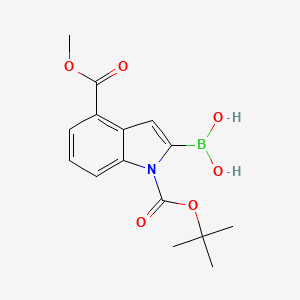

![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)
![2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)


![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)

